molecular formula C22H24N6O2 B2593282 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1448134-79-9

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Numéro de catalogue: B2593282
Numéro CAS: 1448134-79-9
Poids moléculaire: 404.474
Clé InChI: DJNDZBOJWABFRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a pyrrolidine-3-carboxamide core with distinct substituents:

  • 1-(3,4-dimethylphenyl): Aromatic substitution providing steric bulk and lipophilicity.
  • N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl) side chain: A heterocyclic motif (pyrimidine-imidazole) linked via an ethyl spacer, likely contributing to target binding (e.g., kinase inhibition) and solubility modulation.

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-4-5-18(12-16(15)2)28-14-17(13-19(28)29)22(30)26-9-11-27-10-8-25-21(27)20-23-6-3-7-24-20/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDZBOJWABFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CN=C3C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and the imidazole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological profiles:

Compound Aromatic Substituent Side Chain Key Structural Differences
Target Compound 3,4-dimethylphenyl Pyrimidin-2-yl-imidazole ethyl Reference structure for comparison.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl 5-isopropyl-1,3,4-thiadiazol-2-yl Fluorine increases electronegativity; thiadiazole introduces sulfur, altering π-stacking.
1-(4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide 4-carbamoylmethoxy-phenyl Phenethyl Extended linker (carbamoylmethoxy) increases molecular weight; phenethyl enhances rigidity.
1-(2,3-dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 2,3-dimethylphenyl 5-isopropyl-1,3,4-thiadiazol-2-yl Methyl group positional isomerism (2,3 vs. 3,4) alters steric hindrance and binding affinity.

Physicochemical Properties

  • Molecular Weight :
    • Target compound: ~432 g/mol (estimated).
    • Compound : 358.46 g/mol (lower due to simpler side chain).
  • Lipophilicity (LogP) :
    • The 3,4-dimethylphenyl group in the target compound likely increases LogP compared to 4-fluorophenyl (more polar).
    • Thiadiazole-containing compounds may exhibit higher solubility due to sulfur’s polarity.

Activité Biologique

1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide, identified by its CAS number 1448134-79-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2} with a molecular weight of 404.5 g/mol. The structure features a pyrrolidine ring, an imidazole moiety, and a pyrimidine derivative, which are significant for its biological interactions.

PropertyValue
CAS Number1448134-79-9
Molecular FormulaC22H24N6O2
Molecular Weight404.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, derivatives containing imidazole and pyrimidine rings have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that related compounds exhibited significant antiproliferative activity against human leukemia (CEM) and cervical carcinoma (HeLa) cells, suggesting that the target compound may possess similar properties due to its structural components .

The proposed mechanism involves interaction with key enzymatic pathways. For example, compounds with amide bonds have been shown to inhibit specific kinases involved in cancer progression. The presence of the pyrimidine and imidazole rings may enhance binding affinity to target proteins through hydrogen bonding and π-stacking interactions, which are crucial for their biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the phenyl group or variations in the alkyl substituents on the imidazole can lead to enhanced potency or selectivity against specific targets. For example, replacing certain functional groups has been shown to improve IC50 values significantly in related compounds .

Study 1: In Vitro Antiproliferative Activity

A study investigated the antiproliferative effects of a series of pyrimidine-containing compounds similar to the target compound. The results indicated that compounds with a specific substitution pattern on the imidazole ring showed IC50 values as low as 9.6 μM against endothelial cells, highlighting the importance of structural optimization .

Study 2: Kinase Inhibition

Another investigation focused on kinase inhibitors derived from similar scaffolds. The study found that certain derivatives effectively inhibited Bcr-Abl kinase activity, which is pivotal in chronic myeloid leukemia (CML). These findings suggest that modifications to the target compound could yield potent inhibitors for therapeutic use .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer : The synthesis of structurally similar pyrrolidine-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

  • Step 1 : Condensation of substituted phenyl amines with succinic anhydride derivatives to form pyrrolidinone intermediates.
  • Step 2 : Coupling with pyrimidine-imidazole ethylamine via carbodiimide-mediated amide bond formation.
    Key factors affecting yield include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and stoichiometric ratios (e.g., 1.1:1 molar excess of alkyl halides to ensure complete substitution) .
    Optimization Strategies :
  • Use Design of Experiments (DoE) to screen variables (e.g., time, temperature, catalyst loading) and identify critical parameters .
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to minimize side products .

Q. Q2. How can analytical techniques resolve contradictions in structural characterization data (e.g., NMR vs. LCMS)?

Methodological Answer : Discrepancies between NMR, LCMS, and IR data often arise from impurities, tautomerism, or dynamic molecular behavior. For example:

  • NMR : Aromatic proton splitting patterns may suggest regiochemical ambiguities in pyrimidine or imidazole substituents. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • LCMS : Discrepancies in molecular ion peaks ([M+H]⁺) may indicate residual solvents or adducts. Compare with high-resolution MS (HRMS) for exact mass validation .
    Case Study : In a related compound, LCMS purity of 98.67% was achieved despite NMR-detected impurities, highlighting the need for orthogonal techniques (e.g., HPLC with diode-array detection) .

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer : Given its structural similarity to kinase inhibitors, prioritize:

  • Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR, HER2) using fluorescence-based ADP-Glo™ kits.
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations using nonlinear regression .
    Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate signal specificity.

Advanced Research Questions

Q. Q4. How can computational modeling predict reaction pathways for optimizing regioselectivity in pyrimidine-imidazole coupling?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., N1 vs. N3 alkylation on imidazole). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Pair with experimental kinetic studies to validate predictions .
    Case Study : ICReDD’s workflow integrates quantum chemistry and machine learning to prioritize synthetic routes, reducing trial-and-error experimentation by 40% .

Q. Q5. What mechanistic insights explain contradictory bioactivity data between enzyme inhibition and cellular assays?

Methodological Answer : Divergence often stems from off-target effects, membrane permeability, or metabolic instability. Investigate via:

  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion (Papp values).
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze degradation products via LC-MS/MS .
    Example : A pyrrolidine-carboxamide analog showed potent enzyme inhibition (IC₅₀ = 12 nM) but poor cellular activity (IC₅₀ > 10 µM) due to efflux by P-glycoprotein .

Q. Q6. How can advanced spectroscopic techniques resolve dynamic stereochemical behavior in the pyrrolidine ring?

Methodological Answer :

  • VT-NMR (Variable Temperature NMR) : Monitor coalescence of diastereotopic protons at varying temperatures (e.g., −50°C to 80°C) to determine energy barriers for ring puckering .
  • X-ray Crystallography : Resolve absolute configuration and confirm chair vs. boat conformations in the solid state .
    Data Interpretation : In a related compound, VT-NMR revealed a ΔG‡ of 45 kJ/mol for ring inversion, explaining broadened signals at room temperature .

Data Contradiction Analysis

Q. Q7. How to reconcile discrepancies between computational predictions and experimental reaction yields?

Methodological Answer :

  • Error Sources : Overlooked solvent effects, inaccurate force fields, or unaccounted side reactions.
  • Mitigation :
    • Benchmark computational models against experimental data (e.g., optimize basis sets using known reaction datasets).
    • Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods for explicit solvent modeling .
      Case Study : A DFT-predicted yield of 85% for imidazole alkylation dropped to 35% experimentally due to steric hindrance not modeled in-silico .

Q. Q8. Why do biological replicates show high variability in dose-response curves?

Methodological Answer :

  • Potential Causes : Cell passage number differences, inconsistent compound solubility, or edge effects in microplates.
  • Solutions :
    • Standardize cell culture conditions (e.g., passage <20, serum batch consistency).
    • Pre-dissolve compounds in DMSO at 10 mM stocks and use fresh dilutions in assay buffers .
      Statistical Approach : Apply Grubbs’ test to identify outliers and report IC₅₀ values with 95% confidence intervals (n ≥ 3) .

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